GI 181771

Description

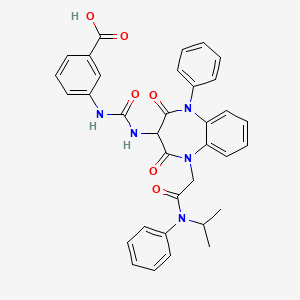

Structure

3D Structure

Propriétés

Numéro CAS |

305366-98-7 |

|---|---|

Formule moléculaire |

C34H31N5O6 |

Poids moléculaire |

605.6 g/mol |

Nom IUPAC |

3-[[(3S)-2,4-dioxo-1-[2-oxo-2-(N-propan-2-ylanilino)ethyl]-5-phenyl-1,5-benzodiazepin-3-yl]carbamoylamino]benzoic acid |

InChI |

InChI=1S/C34H31N5O6/c1-22(2)38(25-14-5-3-6-15-25)29(40)21-37-27-18-9-10-19-28(27)39(26-16-7-4-8-17-26)32(42)30(31(37)41)36-34(45)35-24-13-11-12-23(20-24)33(43)44/h3-20,22,30H,21H2,1-2H3,(H,43,44)(H2,35,36,45)/t30-/m0/s1 |

Clé InChI |

CABBMMXFOOZVMS-PMERELPUSA-N |

SMILES isomérique |

CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N(C(=O)[C@H](C2=O)NC(=O)NC4=CC=CC(=C4)C(=O)O)C5=CC=CC=C5 |

SMILES canonique |

CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N(C(=O)C(C2=O)NC(=O)NC4=CC=CC(=C4)C(=O)O)C5=CC=CC=C5 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

GI-181771X; GI181771X; GI 181771X; GSKI 181771X; GSKI-181771X; GSKI181771X. |

Origine du produit |

United States |

Foundational & Exploratory

The CCK-1 Receptor Agonist GI 181771: A Technical Overview of its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Published: December 7, 2025

Abstract

GI 181771, also known as GI-181771X, is a potent and selective non-peptide agonist of the cholecystokinin-1 receptor (CCK1R). Developed by GlaxoSmithKline, it was primarily investigated for its potential as a therapeutic agent for obesity due to the known role of CCK1R in satiety signaling and regulation of food intake. Despite promising preclinical data, this compound failed to demonstrate significant weight loss in clinical trials. This technical guide provides an in-depth examination of the mechanism of action of this compound, detailing its binding affinity, the intracellular signaling cascades it initiates, and the experimental protocols used to elucidate its pharmacological profile.

Core Mechanism of Action: CCK-1 Receptor Agonism

The primary mechanism of action of this compound is its function as an agonist at the cholecystokinin-1 receptor (CCK1R). The CCK1R is a G protein-coupled receptor (GPCR) predominantly found in the gastrointestinal (GI) tract, including on vagal afferent neurons, pancreatic acinar cells, and in certain regions of the central nervous system. Activation of this receptor by its endogenous ligand, cholecystokinin (CCK), plays a crucial role in a variety of physiological processes including digestion, gallbladder contraction, pancreatic enzyme secretion, and the induction of satiety. This compound mimics the action of CCK, thereby activating downstream signaling pathways that are believed to contribute to a reduction in food intake.

Quantitative Pharmacological Data

The binding affinity and functional potency of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data available for this compound.

| Parameter | Receptor | Value | Assay Type | Reference |

| IC50 | Human CCK1R | 105 ± 13 nM | Radioligand Competition Binding ([¹²⁵I]-CCK) | [1] |

| IC50 | Human CCK2R | 5.6 ± 0.1 nM | Radioligand Competition Binding ([¹²⁵I]-CCK) | [1] |

| Ki | Human CCK1R | 104.7 ± 19.6 nM | Radioligand Competition Binding ([¹²⁵I]-BDZ-1) | |

| Ki | Human CCK2R | 5.1 ± 1.6 nM | Radioligand Competition Binding ([¹²⁵I]-BDZ-2) |

Table 1: Binding Affinity of this compound for Cholecystokinin Receptors

| Parameter | Value | Assay Type | Cell Line | Reference |

| EC50 | 13 pM | Intracellular Calcium Mobilization | CHO cells expressing human CCK1R | [2] |

Table 2: Functional Potency of this compound

Signaling Pathways

Upon binding to the CCK1R, this compound initiates a cascade of intracellular signaling events. The primary pathway involves the activation of a Gq-type G protein. This leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The resulting increase in cytosolic Ca²⁺ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the downstream cellular responses associated with CCK1R activation, such as neuronal depolarization and enzyme secretion.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the mechanism of action of this compound.

Radioligand Competition Binding Assay

This assay was employed to determine the binding affinity (IC50 and Ki values) of this compound for the CCK1 and CCK2 receptors.

Detailed Protocol:

-

Membrane Preparation: Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing either the human CCK1R or CCK2R are prepared by homogenization and centrifugation.

-

Reaction Mixture: In a multi-well plate, the cell membranes are incubated with a constant concentration of a radiolabeled ligand (e.g., [¹²⁵I]-CCK) and varying concentrations of the unlabeled competitor, this compound.

-

Incubation: The reaction mixture is incubated to allow binding to reach equilibrium.

-

Separation: The mixture is then rapidly filtered through a glass fiber filter mat to separate the membrane-bound radioligand from the free radioligand in the solution.

-

Quantification: The radioactivity retained on the filters, corresponding to the amount of bound radioligand, is measured using a gamma counter.

-

Data Analysis: The amount of bound radioligand is plotted against the concentration of this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay was used to determine the potency (EC50 value) of this compound in activating the CCK1R and triggering a downstream cellular response.

Detailed Protocol:

-

Cell Culture: CHO cells stably expressing the human CCK1R are cultured in a multi-well plate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which exhibits an increase in fluorescence intensity upon binding to free Ca²⁺.

-

Compound Addition: Varying concentrations of this compound are added to the wells.

-

Fluorescence Measurement: The fluorescence intensity in each well is measured over time using a fluorescence plate reader. An increase in fluorescence indicates a rise in intracellular Ca²⁺ concentration.

-

Data Analysis: The peak fluorescence response is plotted against the concentration of this compound. The concentration of this compound that produces 50% of the maximal response is determined as the EC50 value.

Clinical Development and Outcomes

This compound was advanced into clinical trials to evaluate its efficacy and safety for weight management in overweight and obese individuals.

Phase II Clinical Trial (NCT00133225)

A key Phase II study was a randomized, double-blind, placebo-controlled trial designed to assess the effect of this compound on body weight.

-

Objective: To evaluate the effect of different doses of this compound compared to placebo on weight loss over a 24-week period in obese patients.

-

Patient Population: The study enrolled patients with a Body Mass Index (BMI) of ≥ 30 kg/m ² or ≥ 27 kg/m ² with comorbid risk factors.

-

Intervention: Patients were randomized to receive either one of several doses of this compound or a matching placebo, in conjunction with a hypocaloric diet.

-

Primary Endpoint: The primary outcome measure was the absolute change in body weight from baseline to the end of the 24-week treatment period.

-

Results: The trial did not meet its primary endpoint. This compound did not produce a statistically significant reduction in body weight compared to placebo. While the drug was generally well-tolerated, with gastrointestinal side effects being the most common, its lack of efficacy led to the discontinuation of its development for the treatment of obesity.

Conclusion

This compound is a well-characterized CCK-1 receptor agonist that potently activates the Gq-PLC-IP3-Ca²⁺ signaling pathway. While it demonstrated the expected pharmacological activity in preclinical models, it ultimately failed to translate this into clinically meaningful weight loss in humans. The study of this compound has, however, contributed to a greater understanding of the role of the CCK1R in human energy homeostasis and has provided valuable insights for the development of future anti-obesity therapeutics. The discrepancy between preclinical and clinical outcomes highlights the complexities of targeting the intricate neurohormonal pathways that regulate appetite and body weight.

References

An In-depth Technical Guide on the CCK-1 Receptor Agonist Activity of GI 181771

For Researchers, Scientists, and Drug Development Professionals

Introduction

GI 181771 is a non-peptide, small molecule that acts as a selective agonist at the cholecystokinin-1 (CCK-1) receptor.[1][2][3][4][5] Initially investigated for the treatment of obesity, its mechanism of action revolves around mimicking the endogenous satiety signals of cholecystokinin (CCK).[1][4][5][6] This technical guide provides a comprehensive overview of the CCK-1 receptor agonist activity of this compound, detailing its binding affinity, potency, and the experimental protocols used for its characterization. Furthermore, it elucidates the underlying signaling pathways and experimental workflows through detailed diagrams.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the interaction of this compound with the CCK-1 receptor.

Table 1: Binding Affinity of this compound for CCK Receptors

| Receptor Subtype | Radioligand | Parameter | Value (nM) |

| CCK-1 Receptor | ¹²⁵I-CCK | IC₅₀ | 105 ± 13 |

| CCK-1 Receptor | ¹²⁵I-BDZ-1 | Kᵢ | 104.7 ± 19.6 |

| CCK-2 Receptor | ¹²⁵I-CCK | IC₅₀ | 5.6 ± 0.1 |

| CCK-2 Receptor | ¹²⁵I-BDZ-2 | Kᵢ | 5.1 ± 1.6 |

Data sourced from competitive binding assays.[7][8]

Table 2: Functional Potency of this compound at the CCK-1 Receptor

| Assay Type | Cellular System | Parameter | Value (nM) |

| Intracellular Calcium Mobilization | CHO-CCK1R cells | EC₅₀ | 0.8 ± 0.2 |

This value represents the concentration of this compound required to elicit a half-maximal response in intracellular calcium levels.[7]

Signaling Pathway

Activation of the CCK-1 receptor by an agonist such as this compound initiates a well-defined intracellular signaling cascade. The CCK-1 receptor is a G-protein coupled receptor (GPCR) that predominantly couples to the Gq alpha subunit.[8][9] This coupling activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The elevated cytosolic calcium levels, along with DAG, activate protein kinase C (PKC), leading to various downstream cellular responses.[9][10]

Experimental Protocols

The characterization of this compound's activity at the CCK-1 receptor involves two primary types of in vitro assays: radioligand binding assays and functional assays measuring intracellular calcium mobilization.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ or IC₅₀) of this compound for the CCK-1 receptor.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human CCK-1 receptor (CHO-CCK1R) are cultured to confluence.

-

The cells are harvested and homogenized in a cold buffer.

-

The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.

-

-

Competitive Binding Reaction:

-

A constant concentration of a radiolabeled ligand that binds to the CCK-1 receptor (e.g., ¹²⁵I-labeled CCK or a benzodiazepine-based radioligand like ¹²⁵I-BDZ-1) is incubated with the prepared cell membranes.[8]

-

Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled standard CCK-1 receptor ligand.

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand.

-

The filters are washed with cold buffer to remove any unbound radioligand.

-

The radioactivity retained on the filters is quantified using a gamma counter.

-

-

Data Analysis:

-

The data are plotted as the percentage of specific binding of the radioligand versus the concentration of this compound.

-

The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Kᵢ value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

Intracellular Calcium Mobilization Assay

Objective: To determine the functional potency (EC₅₀) of this compound as a CCK-1 receptor agonist.

Methodology:

-

Cell Culture:

-

CHO-CCK1R cells are seeded into black-walled, clear-bottomed 96-well or 384-well microplates and cultured until they form a confluent monolayer.[8]

-

-

Loading with Calcium-Sensitive Dye:

-

The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer. The dye is taken up by the cells and is cleaved by intracellular esterases, trapping it in the cytoplasm. The fluorescence of the dye increases upon binding to free Ca²⁺.[8][10]

-

-

Agonist Stimulation and Fluorescence Measurement:

-

The plate is placed in a fluorescence microplate reader or a specialized instrument like a FlexStation.

-

A baseline fluorescence reading is taken.

-

Varying concentrations of this compound are automatically added to the wells.

-

The change in fluorescence intensity, corresponding to the increase in intracellular calcium concentration, is measured kinetically over time.[8]

-

-

Data Analysis:

-

The peak fluorescence response for each concentration of this compound is determined.

-

The data are normalized to the maximal response induced by a saturating concentration of a full agonist (e.g., CCK-8) or to a baseline control.

-

A dose-response curve is generated by plotting the normalized response against the concentration of this compound.

-

The EC₅₀ value (the concentration of this compound that produces 50% of the maximal response) is calculated using a sigmoidal dose-response curve fit.[7]

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of experiments to characterize the CCK-1 receptor agonist activity of a compound like this compound.

Conclusion

This compound is a potent and selective CCK-1 receptor agonist. Its activity has been thoroughly characterized through in vitro binding and functional assays, which demonstrate its ability to bind to the CCK-1 receptor with high affinity and to effectively stimulate intracellular calcium mobilization. The detailed experimental protocols and the understanding of the underlying signaling pathways are crucial for the continued investigation of this and similar compounds in the context of metabolic disorders and other therapeutic areas where the CCK-1 receptor plays a significant role. The failed clinical trial for obesity, however, highlights the complexities of translating in vitro potency to in vivo efficacy and safety.[1][6]

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. Cholecystokinin (CCK) assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Species- and dose-specific pancreatic responses and progression in single- and repeat-dose studies with GI181771X: a novel cholecystokinin 1 receptor agonist in mice, rats, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Elimination of a cholecystokinin receptor agonist “trigger” in an effort to develop positive allosteric modulators without intrinsic agonist activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanisms of cholecystokinin-induced calcium mobilization in gastric antral interstitial cells of Cajal - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling GI 181771: A Technical Guide to a Selective CCK-1 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

GI 181771, a potent and selective non-peptidal agonist of the cholecystokinin-1 receptor (CCK-1R), has been a subject of significant interest in the study of gastrointestinal motility and satiety. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and pharmacological properties of this compound, with a focus on quantitative data, detailed experimental methodologies, and the intricate signaling pathways it modulates.

Chemical Structure and Properties

This compound is a complex small molecule with the systematic IUPAC name (S)-3-(3-(1-(2-(isopropyl(phenyl)amino)-2-oxoethyl)-2,4-dioxo-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[b][1][2]diazepin-3-yl)ureido)benzoic acid. Its chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₃₄H₃₁N₅O₆ |

| Molecular Weight | 605.6 g/mol |

| IUPAC Name | (S)-3-(3-(1-(2-(isopropyl(phenyl)amino)-2-oxoethyl)-2,4-dioxo-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[b][1][2]diazepin-3-yl)ureido)benzoic acid |

| InChI Key | CABBMMXFOOZVMS-PMERELPUSA-N |

| SMILES | CC(C)N(c1ccccc1)C(=O)CN2c3ccccc3N(C(=O)--INVALID-LINK--NC(=O)Nc4cccc(c4)C(=O)O)c5ccccc5 |

| PubChem CID | 9925211 |

Pharmacological Data

This compound exhibits high affinity and selectivity for the human CCK-1 receptor. The following tables summarize key quantitative data from various in vitro and in vivo studies.

In Vitro Binding Affinity and Potency

| Parameter | Receptor | Value | Assay Type |

| IC₅₀ | Human CCK-1R | 105 ± 13 nM | Radioligand Competition Binding |

| IC₅₀ | Human CCK-2R | 5.6 ± 0.1 nM | Radioligand Competition Binding |

| Kᵢ | Human CCK-1R | 104.7 ± 19.6 nM | Competition for 125I-BDZ-1 |

| Kᵢ | Human CCK-2R | 5.1 ± 1.6 nM | Competition for 125I-BDZ-2 |

Pharmacokinetic Properties (Oral Administration)

| Formulation | Dose | AUC₀₋₄ₕ (ng·h/mL) |

| Oral Solution | 0.5 mg | Similar to 5.0 mg tablet |

| Oral Solution | 1.5 mg | Highest |

| Tablet | 5.0 mg | Similar to 0.5 mg solution |

Mechanism of Action: CCK-1 Receptor Signaling

This compound exerts its effects by activating the CCK-1 receptor, a G-protein coupled receptor (GPCR). Activation of CCK-1R by this compound triggers a cascade of intracellular signaling events, primarily through the Gq and Gs pathways.

CCK-1R Signaling Pathway

Caption: CCK-1 Receptor Signaling Cascade initiated by this compound.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings. Below are outlines of the protocols used to characterize the pharmacological properties of this compound.

Radioligand Competition Binding Assay

This assay is employed to determine the binding affinity of this compound for the CCK-1 and CCK-2 receptors.

Objective: To determine the IC₅₀ and Kᵢ values of this compound.

Materials:

-

Cell membranes expressing human CCK-1R or CCK-2R.

-

Radioligand (e.g., 125I-labeled CCK-8 or a benzodiazepine-based radioligand like 125I-BDZ-1 for CCK-1R and 125I-BDZ-2 for CCK-2R).

-

This compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound in the assay buffer.

-

Equilibration: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

The Discovery and Development of GI 181771: A CCK-1 Receptor Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GI 181771, also known as GI 181771X or GSKI181771X, is a potent and selective non-peptidal agonist of the cholecystokinin 1 receptor (CCK-1R). As a member of the 1,5-benzodiazepine class of compounds, it was investigated for its potential therapeutic effects on appetite modulation and obesity. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound. It includes a summary of its pharmacological properties, key experimental data, and the outcomes of its clinical trials. Detailed methodologies for seminal experiments and visualizations of relevant biological pathways and experimental workflows are also presented to offer a thorough understanding of this compound's scientific journey.

Introduction

Cholecystokinin (CCK) is a peptide hormone that plays a crucial role in various physiological processes, including digestion, gallbladder contraction, and the regulation of food intake. Its effects are mediated through two G-protein coupled receptors, the CCK-1 and CCK-2 receptors. The CCK-1 receptor, predominantly found in the gastrointestinal system and specific regions of the central nervous system, is primarily responsible for mediating the satiety signals of CCK. This has made it an attractive target for the development of anti-obesity therapeutics.

This compound emerged from research efforts to identify small molecule agonists of the CCK-1R that could mimic the satiety-inducing effects of endogenous CCK. This guide details the discovery and development of this compound, from its initial identification to its evaluation in clinical settings.

Discovery and Medicinal Chemistry

The discovery of this compound stemmed from screening programs aimed at identifying non-peptidal CCK-1R agonists. The 1,5-benzodiazepine scaffold was identified as a promising starting point for the development of such compounds.

Synthesis

While the specific synthetic route for this compound is not publicly detailed, the general synthesis of 1,5-benzodiazepines typically involves the condensation of an o-phenylenediamine with a suitable ketone or β-dicarbonyl compound. This reaction is often catalyzed by an acid. The synthesis of a diverse library of 1,5-benzodiazepine derivatives would have allowed for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for the CCK-1R.

Preclinical Pharmacology

In Vitro Pharmacology

This compound is a potent and selective agonist of the human CCK-1 receptor. In vitro studies have demonstrated its high affinity for the CCK-1R and its ability to stimulate intracellular signaling pathways.

Table 1: In Vitro Affinity and Potency of GI 181771X

| Parameter | Receptor | Value |

| IC50 | CCK-1R | 105 ± 13 nM |

| CCK-2R | 5.6 ± 0.1 nM | |

| Ki | CCK-1R | 104.7 ± 19.6 nM |

| CCK-2R | 5.1 ± 1.6 nM | |

| Functional Activity | CCK-1R | Full Agonist |

| CCK-2R | No Agonist Activity |

Data sourced from radioligand binding assays.[1]

Preclinical Pharmacokinetics

Detailed pharmacokinetic parameters for this compound in preclinical species such as rats and monkeys are not extensively published. However, toxicology studies have been conducted in these species at a wide range of doses.

Table 2: Dose Ranges of GI 181771X in Preclinical Toxicology Studies

| Species | Route of Administration | Dose Range |

| Mouse | Oral | Up to 2000 mg/kg (single dose) |

| Rat | Oral | 0.25 - 250 mg/kg/day (repeat dose) |

| Cynomolgus Monkey | Oral | 1 - 500 mg/kg/day (repeat dose) |

Preclinical Safety

Preclinical safety studies revealed species-specific pancreatic effects. In rodents, administration of GI 181771X was associated with pancreatic changes, including acinar cell hypertrophy and inflammation. In contrast, these effects were not observed in cynomolgus monkeys even at high doses and with prolonged treatment.

Clinical Development

This compound progressed to clinical trials to evaluate its safety, tolerability, and efficacy in humans for the treatment of obesity and its potential role in modulating food intake.

Clinical Trial NCT00600743: Effect on Food Intake

A key clinical trial, NCT00600743, was designed to investigate the effect of GI 181771X on food intake, particularly in the context of binge eating. The study aimed to determine an effective dose for reducing food intake in normal subjects before progressing to patients with bulimia nervosa. However, the study was terminated before the patient population could be tested due to the expiration of the investigational product. Detailed quantitative results from the healthy volunteer phase of this study have not been formally published.

Study in Healthy Volunteers: Gastric Emptying

A study in 61 healthy men and women investigated the effect of different oral doses of GI 181771X on gastric functions.

Table 3: Effect of Oral GI 181771X on Gastric Emptying of Solids in Healthy Volunteers

| Treatment | Effect on Gastric Emptying | p-value |

| 1.5 mg oral solution | Significantly delayed | < 0.01 |

| 5.0 mg tablet | No significant effect | 0.052 |

Pharmacokinetic analysis from this study indicated that the 1.5 mg oral solution resulted in the highest area under the curve (AUC) over 4 hours.

24-Week Clinical Trial in Obese Patients

A 24-week, double-blind, placebo-controlled clinical trial was conducted to evaluate the efficacy of GI 181771X in inducing weight loss in overweight or obese patients. The results of this trial showed that GI 181771X did not lead to a significant reduction in body weight compared to placebo.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by acting as an agonist at the CCK-1 receptor, which is a Gq-protein coupled receptor.

Activation of the CCK-1R by this compound leads to the activation of the Gq alpha subunit of the associated G-protein. This, in turn, activates phospholipase C-β (PLC-β), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These downstream signaling events ultimately lead to the physiological responses associated with CCK-1R activation, such as the promotion of satiety.

Experimental Protocols

Radioligand Binding Assay

A detailed protocol for a typical radioligand binding assay to determine the affinity of a compound like this compound for the CCK-1R is as follows:

-

Membrane Preparation: Cell lines stably expressing the human CCK-1 receptor are cultured and harvested. The cells are then lysed, and the membrane fraction is isolated by centrifugation.

-

Assay Setup: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled CCK-1R ligand (e.g., ¹²⁵I-CCK-8) and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: The mixture is incubated at a specific temperature for a defined period to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The amount of radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The data are analyzed to generate a competition binding curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ (inhibitory constant) can then be calculated from the IC₅₀ value.

Gastric Emptying Scintigraphy

The methodology for the gastric emptying study in healthy volunteers likely followed a standardized protocol similar to this:

References

An In-depth Technical Guide to the Binding Affinity of GI 181771 for Cholecystokinin Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and functional activity of the compound GI 181771 at cholecystokinin (CCK) receptors. The document details quantitative binding data, experimental methodologies for receptor binding assays, and illustrates the key signaling pathways associated with CCK receptor activation.

Introduction to Cholecystokinin Receptors and this compound

Cholecystokinin (CCK) receptors are G protein-coupled receptors (GPCRs) that play crucial roles in various physiological processes, including digestion, satiety, and anxiety. There are two main subtypes: the CCK1 receptor (formerly CCKA) and the CCK2 receptor (formerly CCKB). The CCK1 receptor is found predominantly in the gastrointestinal system and is involved in gallbladder contraction, pancreatic enzyme secretion, and satiety signaling.[1] The CCK2 receptor is widely distributed in the central nervous system and gastrointestinal tract, where it modulates anxiety, memory, and gastric acid secretion.[2]

This compound (also known as GI 181771X) is a 1,5-benzodiazepine derivative that has been investigated for its potential therapeutic applications, including the treatment of obesity.[3] It exhibits differential activity at the two CCK receptor subtypes, acting as a full agonist at the CCK1 receptor while demonstrating no agonist activity at the CCK2 receptor.[4]

Quantitative Binding Affinity Data

The binding affinity of this compound for human CCK1 and CCK2 receptors has been determined through competitive radioligand binding assays. The data are summarized in the table below.

| Receptor Subtype | Radioligand | Parameter | Value (nM) |

| CCK1 Receptor | CCK-like radioligand | IC₅₀ | 105 ± 13 |

| CCK2 Receptor | CCK-like radioligand | IC₅₀ | 5.6 ± 0.1 |

| CCK1 Receptor | ¹²⁵I-BDZ-1 (benzodiazepine) | Kᵢ | 104.7 ± 19.6 |

| CCK2 Receptor | ¹²⁵I-BDZ-2 (benzodiazepine) | Kᵢ | 5.1 ± 1.6 |

Data sourced from "Binding and biological activity of GI181771X at wild-type CCK..."[4]

These data indicate that this compound has a significantly higher binding affinity for the CCK2 receptor compared to the CCK1 receptor, as evidenced by the lower IC₅₀ and Kᵢ values.[4]

Experimental Protocols

The following section details a generalized protocol for a competitive radioligand binding assay to determine the affinity of a test compound like this compound for CCK receptors.

Materials and Reagents

-

Cell Lines: Stably transfected cell lines expressing the human CCK1 or CCK2 receptor (e.g., HEK293, CHO).

-

Radioligand: A radiolabeled ligand with high affinity for the target receptor (e.g., ¹²⁵I-labeled CCK-8 for the peptide binding site, or a specific benzodiazepine radioligand for the allosteric site).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of an unlabeled ligand (e.g., 1 µM unlabeled CCK).

-

Assay Buffer: (e.g., Tris-HCl buffer containing MgCl₂, CaCl₂, and a protease inhibitor cocktail).

-

Scintillation Cocktail: For detection of radioactivity.

-

Filtration Apparatus: Glass fiber filters and a vacuum manifold.

-

Scintillation Counter: To measure radioactivity.

Assay Procedure

-

Cell Culture and Membrane Preparation:

-

Culture the receptor-expressing cells to an appropriate density.

-

Harvest the cells and homogenize them in assay buffer to prepare a crude membrane fraction.

-

Centrifuge the homogenate and resuspend the membrane pellet in fresh assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Competitive Binding Assay:

-

In a multi-well plate, add a constant amount of the cell membrane preparation to each well.

-

Add a constant concentration of the radioligand to each well.

-

Add increasing concentrations of the test compound (this compound) to the experimental wells.

-

For determining non-specific binding, add a high concentration of the unlabeled ligand to a set of control wells.

-

For determining total binding, add only the radioligand and membrane preparation to another set of control wells.

-

Incubate the plates at a specified temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through glass fiber filters using a vacuum manifold. This traps the cell membranes with bound radioligand on the filter.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

-

Detection and Data Analysis:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity in each vial using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the test compound concentration.

-

Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

If necessary, convert the IC₅₀ value to a Kᵢ (inhibition constant) value using the Cheng-Prusoff equation.

-

Visualization of Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways for CCK receptors and a typical workflow for a competitive binding assay.

Conclusion

This compound is a selective modulator of cholecystokinin receptors, acting as a full agonist at the CCK1 receptor and a high-affinity ligand with no agonist activity at the CCK2 receptor. The quantitative data and methodologies presented in this guide provide a foundational understanding for researchers in pharmacology and drug development who are investigating compounds targeting the CCK receptor system. The distinct pharmacological profile of this compound makes it a valuable tool for elucidating the physiological and pathological roles of the CCK1 and CCK2 receptor subtypes.

References

- 1. Cholecystokinin (CCK) assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Radiolabeled CCK/gastrin peptides for imaging and therapy of CCK2 receptor-expressing tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]

- 4. Schematic depiction of the signalling pathways stimulated by cholecystokinin (CCK) activation of the CCK1 receptor [pfocr.wikipathways.org]

The Pharmacodynamics of GI 181771: An In-Depth Technical Guide for Researchers

An Overview of the CCK-1 Agonist GI 181771 and its Role in Gastrointestinal Function

This compound, also known as GI 181771X, is a potent and selective non-peptidergic agonist of the cholecystokinin-1 (CCK-1) receptor.[1] As a 1,5-benzodiazepine derivative, it has been investigated for its therapeutic potential in modulating gastrointestinal functions, particularly in the context of satiety and obesity.[1][2] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, detailing its mechanism of action, effects on gastric motility, and the experimental protocols used in its evaluation.

Mechanism of Action: Targeting the CCK-1 Receptor

This compound exerts its effects by selectively activating the CCK-1 receptor, a G protein-coupled receptor predominantly found in the gastrointestinal system.[1][3] The natural ligand for this receptor is cholecystokinin (CCK), a peptide hormone released from enteroendocrine I-cells in the proximal small intestine in response to dietary fat and protein.[2]

Activation of peripheral CCK-1 receptors on vagal afferent fibers and the pyloric sphincter is thought to be the primary mechanism through which this compound influences gastrointestinal function and food intake.[1] This stimulation of vagal afferent fibers results in reflex inhibition of gastric motility and gastric acid secretion.[1] Notably, this compound is a full agonist of the CCK-1 receptor and does not exhibit any activity at the CCK-B receptor, nor does it possess classic benzodiazepine properties.[1]

Pharmacodynamic Effects on Gastric Function

Clinical studies have demonstrated that this compound significantly impacts gastric emptying and volume. The primary effects observed are a delay in the emptying of solids from the stomach and an increase in fasting gastric volume.

Quantitative Data from Clinical Trials

A randomized, double-blind, placebo-controlled study in 61 healthy men and women investigated the effects of different doses of this compound.[4] The key findings are summarized in the tables below.

Table 1: Effect of this compound on Gastric Emptying of Solids [4]

| Treatment Group | Effect on Gastric Emptying | p-value |

| Overall this compound | Group effect observed | < 0.01 |

| 1.5 mg oral solution | Significantly delayed | < 0.01 |

| 5.0 mg tablet | Did not reach significance | 0.052 |

Table 2: Effect of this compound on Fasting and Postprandial Gastric Volumes [4]

| Gastric Volume | Overall Group Effect (p-value) | Effect of 1.5 mg oral solution (p-value) |

| Fasting | 0.036 | Increased (0.035) |

| Postprandial | 0.015 | Not significantly altered (0.056) |

These results indicate a dose-dependent effect of this compound on gastric motility, with the 1.5 mg oral solution demonstrating the most significant pharmacodynamic effects.[4] The pharmacokinetic profiles showed the highest area under the curve over 4 hours for the 1.5 mg solution.[4]

Satiety and Food Intake

Cholecystokinin is a well-established satiety signal, acting to reduce meal size.[3][5] By mimicking the action of endogenous CCK, this compound was hypothesized to induce satiety and lead to weight loss. While it has been shown to reduce food intake in rats, clinical trials in overweight or obese patients did not demonstrate a significant effect on body weight or waist circumference.[1][5] This suggests that while CCK-1 agonism can influence short-term satiety, it may not play a central role in long-term energy balance in humans.[5]

Experimental Protocols

The primary clinical trial assessing the pharmacodynamics of this compound employed a rigorous methodology to evaluate its effects on gastric function.

Study Design

The study was a randomized, gender-stratified, double-blind, double-dummy, placebo-controlled, parallel-group trial involving 61 healthy male and female participants.[4] Participants were randomly assigned to one of four dose levels of this compound (0.1 mg, 0.5 mg, and 1.5 mg as an oral solution, and a 5.0 mg tablet) or a placebo.[4]

Key Methodologies

-

Gastric Emptying of Solids: Assessed using scintigraphy.[4]

-

Gastric Volume: Measured by (99m)Tc-single photon emission computed tomographic (SPECT) imaging.[4]

-

Maximum Tolerated Volume: Determined using the liquid food product Ensure.[4]

-

Postprandial Symptoms: Nausea, bloating, fullness, and pain were monitored.[4]

Each participant underwent these assessments on three separate study days, receiving their randomly assigned treatment on each day.[4] Adverse effects and overall safety were continuously monitored.[4]

Safety and Tolerability

In the study of healthy volunteers, this compound exhibited an acceptable safety profile.[4] The adverse effects reported were predominantly gastrointestinal in nature and occurred in a minority of participants.[4] A separate 24-week trial in 701 obese patients also found that while gastrointestinal side effects were more common with GI 181771X than with placebo, no significant hepatobiliary or pancreatic abnormalities were observed.[5]

Conclusion

The CCK-1 agonist this compound demonstrates clear pharmacodynamic effects on the gastrointestinal system, primarily by delaying gastric emptying of solids and increasing fasting gastric volume. These effects are mediated through its agonist activity at the CCK-1 receptor, mimicking the physiological actions of endogenous cholecystokinin. While effective in modulating gastric function and showing an acceptable safety profile, its utility as a long-term weight-loss agent has not been established in clinical trials. Further research could explore its potential in managing conditions characterized by rapid gastric emptying or as a tool to further understand the role of the CCK-1 receptor in human physiology.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Elimination of a cholecystokinin receptor agonist “trigger” in an effort to develop positive allosteric modulators without intrinsic agonist activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gastrointestinal regulation of food intake - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of oral CCK-1 agonist GI181771X on fasting and postprandial gastric functions in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stimulation of cholecystokinin-A receptors with GI181771X does not cause weight loss in overweight or obese patients - PubMed [pubmed.ncbi.nlm.nih.gov]

GI 181771: A Technical Overview of its Role in Satiety Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

GI 181771, a potent and selective cholecystokinin-A (CCK-A) receptor agonist, emerged as a promising therapeutic candidate for the regulation of satiety and food intake. This technical guide provides a comprehensive overview of the available scientific and clinical data on this compound. It details the compound's mechanism of action, its interaction with the CCK-A receptor, and the outcomes of clinical investigations. This document synthesizes the existing knowledge to inform researchers, scientists, and drug development professionals about the scientific journey of this compound, from its pharmacological profile to its clinical evaluation in the context of satiety signaling.

Introduction: The Role of Cholecystokinin in Satiety

Cholecystokinin (CCK) is a key gastrointestinal hormone that plays a pivotal role in the regulation of food intake and satiety.[1][2] Released from enteroendocrine I-cells in the proximal small intestine in response to dietary fats and proteins, CCK acts on CCK-A receptors located on vagal afferent fibers. This activation transmits satiety signals to the nucleus of the solitary tract in the brainstem, leading to a reduction in meal size and duration of eating.[1] The physiological effects of CCK have made its receptors, particularly the CCK-A subtype, an attractive target for the development of anti-obesity therapeutics.

This compound was developed as a selective CCK-A receptor agonist with the therapeutic goal of mimicking the natural satiety effects of endogenous CCK to help control food intake and potentially induce weight loss.

Mechanism of Action and Pharmacological Profile

This compound is a benzodiazepine derivative that functions as a full agonist at the human CCK-A receptor. Its selectivity for the CCK-A receptor over the CCK-B receptor is a key feature of its pharmacological profile.

Receptor Binding Affinity

In vitro studies have characterized the binding affinity of this compound for both CCK-A and CCK-B receptors. The following table summarizes the available quantitative data.

| Receptor Subtype | Ligand | Parameter | Value (nM) |

| CCK-A (CCK-1) | [¹²⁵I]BH-CCK-8 | IC₅₀ | 105 ± 13 |

| CCK-B (CCK-2) | [¹²⁵I]BH-CCK-8 | IC₅₀ | 5.6 ± 0.1 |

| CCK-A (CCK-1) | ¹²⁵I-BDZ-1 (Benzodiazepine Ligand) | Kᵢ | 104.7 ± 19.6 |

| CCK-B (CCK-2) | ¹²⁵I-BDZ-2 (Benzodiazepine Ligand) | Kᵢ | 5.1 ± 1.6 |

Data from referenced preclinical studies.

Note: While this compound demonstrates a higher affinity for the CCK-B receptor in binding assays, it is functionally a full agonist only at the CCK-A receptor and lacks agonist activity at the CCK-B receptor.

Signaling Pathway

The activation of the CCK-A receptor by this compound is presumed to initiate the canonical G-protein coupled receptor signaling cascade associated with this receptor. This pathway involves the coupling to Gq/11, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade within vagal afferent neurons is believed to be the primary mechanism through which this compound exerts its effects on satiety.

References

Preclinical Research on GI 181771 and Food Intake: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

GI 181771, a novel, orally active, small-molecule cholecystokinin 1 (CCK-1) receptor agonist, was developed by GlaxoSmithKline as a potential therapeutic agent for the treatment of obesity. The primary mechanism of action of this compound is to mimic the endogenous gut hormone cholecystokinin (CCK), which is released post-prandially and plays a crucial role in satiety and the regulation of food intake. By activating CCK-1 receptors, this compound was hypothesized to reduce food consumption and consequently lead to weight loss. This technical guide provides a comprehensive overview of the available preclinical research on this compound, with a focus on its effects on food intake.

Core Mechanism of Action: CCK-1 Receptor Agonism

This compound exerts its pharmacological effects by acting as a full agonist at the CCK-1 receptor. These receptors are predominantly located on the peripheral terminals of vagal afferent neurons that innervate the gastrointestinal tract, particularly the stomach and duodenum.[1] Activation of these receptors is a key physiological signal for satiation, the feeling of fullness that leads to the termination of a meal.

Preclinical Studies

Preclinical evaluation of this compound was conducted in various animal models, including mice, rats, and cynomolgus monkeys, to assess its efficacy, safety, and pharmacokinetic profile.

Animal Models

-

Rodents (Mice and Rats): Rodents are standard models in obesity research due to their physiological similarities to humans in terms of metabolic regulation. Studies in rats demonstrated that this compound reduces food intake.[1] However, these studies also revealed species- and dose-specific pancreatic effects in rodents, including necrotizing pancreatitis and acinar cell changes with chronic administration at higher doses.

-

Non-Human Primates (Cynomolgus Monkeys): Monkeys were used as a non-rodent species to assess the safety profile of this compound. Notably, the pancreatic abnormalities observed in rodents were not seen in cynomolgus monkeys, even with high systemic exposure.

Quantitative Data on Food Intake

Detailed quantitative data from preclinical studies on the dose-dependent effects of this compound on food intake in animal models are not extensively available in the public domain, likely due to the proprietary nature of the research. The available literature indicates that the compound was effective in reducing food intake in rats, but specific figures on the percentage reduction or dose-response curves are not provided.

Pancreatic Safety Findings in Preclinical Models

While direct food intake data is scarce, preclinical safety studies provide dose-range information for this compound administration in animals.

| Animal Model | Dosing Regimen | Key Pancreatic Findings | Reference |

| Mice & Rats | Acute (up to 2,000 mg/kg) and repeat-dose (0.25-250 mg/kg/day for 7 days to 26 weeks) | Dose and duration-dependent necrotizing pancreatitis, acinar cell hypertrophy/atrophy, zymogen degranulation, focal acinar cell hyperplasia, and interstitial inflammation. | |

| Cynomolgus Monkeys | 1-500 mg/kg/day for up to 52 weeks | No treatment-associated pancreatic changes observed. |

Human Clinical Trials

A study in healthy human volunteers investigated the effect of GI 181771X on gastric functions. While not a direct measure of food intake, gastric emptying is a key mechanism through which CCK-1 agonists are thought to induce satiety.

Effect on Gastric Emptying in Healthy Volunteers

| Dose of GI 181771X | Effect on Gastric Emptying of Solids (Time to 50% emptying) | Statistical Significance (P-value) | Reference |

| 1.5 mg (oral solution) | Significantly delayed | < 0.01 | [2] |

| 5.0 mg (tablet) | Did not reach statistical significance | 0.052 | [2] |

These findings suggest that the formulation and rate of absorption of GI 181771X may be critical for its pharmacological effect.[1]

Ultimately, a 24-week Phase II clinical trial in 701 overweight or obese patients was conducted. The study concluded that GI 181771X did not lead to significant weight loss compared to placebo.[3]

Signaling Pathways and Experimental Workflows

CCK-1 Receptor Signaling Pathway in Appetite Regulation

The binding of this compound to the CCK-1 receptor on vagal afferent neurons initiates an intracellular signaling cascade that leads to neuronal depolarization and the transmission of a satiety signal to the nucleus of the solitary tract (NTS) in the brainstem.

Caption: CCK-1 Receptor Signaling Cascade.

General Experimental Workflow for Preclinical Food Intake Studies

The following diagram outlines a typical workflow for assessing the effect of a compound like this compound on food intake in a rodent model.

Caption: Preclinical Food Intake Study Workflow.

Experimental Protocols

Detailed experimental protocols for the preclinical food intake studies of this compound are not publicly available. However, based on standard methodologies in the field, a typical protocol would involve the following steps:

-

Animal Model: Male Wistar or Sprague-Dawley rats, or C57BL/6 mice, are commonly used. Animals are typically housed individually to allow for accurate food intake measurement.

-

Acclimatization: Animals are acclimated to the housing conditions and the specific diet (e.g., standard chow or a high-fat diet) for a period of at least one week before the experiment.

-

Baseline Measurement: Food intake is measured for several days before the start of the treatment to establish a baseline for each animal.

-

Drug Administration: this compound would be administered orally (gavage) at various doses. A vehicle control group receives the same formulation without the active compound.

-

Food Intake Measurement: Following drug administration, the amount of food consumed by each animal is measured at specific time points (e.g., 1, 2, 4, 8, and 24 hours post-dose). This is typically done by weighing the food hopper at each time point.

-

Data Analysis: The food intake data is analyzed to determine the effect of different doses of this compound compared to the vehicle control. Statistical tests such as ANOVA followed by post-hoc tests are used to determine statistical significance.

Conclusion

This compound is a CCK-1 receptor agonist that showed promise in preclinical models as an appetite suppressant. Its mechanism of action through the activation of vagal afferent neurons is well-understood. However, the translation of these preclinical findings to effective weight loss in humans was not successful, as demonstrated in a Phase II clinical trial. The discrepancy between the effects observed in rodents and humans, particularly concerning pancreatic safety, highlights the challenges in extrapolating preclinical data. While the concept of targeting the CCK-1 receptor for appetite suppression remains a valid scientific approach, the clinical development of this compound was discontinued. This case serves as an important example in the field of drug development for obesity, emphasizing the complexities of translating preclinical efficacy into clinical success.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Effect of oral CCK-1 agonist GI181771X on fasting and postprandial gastric functions in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stimulation of cholecystokinin-A receptors with GI181771X does not cause weight loss in overweight or obese patients - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Effects of CCK1 Receptor Agonism on Cancer Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

While direct in vitro studies on the effects of GI 181771 on cancer cell lines are not available in the public domain, its role as a potent and selective cholecystokinin 1 receptor (CCK1R) agonist allows for an inferential analysis of its potential activities in cancer biology. Cholecystokinin (CCK) receptors, including CCK1R, are expressed in various gastrointestinal cancers and are implicated in the regulation of cell proliferation and apoptosis. This technical guide provides a comprehensive overview of the known signaling pathways associated with CCK1R activation in cancer cells, alongside standardized experimental protocols to assess the in vitro effects of a CCK1R agonist, such as this compound. The information presented herein is synthesized from studies on CCK and other CCK1R agonists in relevant cancer cell line models.

Introduction to Cholecystokinin Receptors in Cancer

Cholecystokinin (CCK) and gastrin are gastrointestinal hormones that exert their effects through two main G protein-coupled receptors: CCK1R (formerly CCK-A) and CCK2R (formerly CCK-B). While CCK binds to both receptors, it has a significantly higher affinity for CCK1R. Gastrin primarily interacts with CCK2R. Both receptor subtypes have been identified in a variety of cancer cell lines, particularly those of gastrointestinal origin, where they can influence tumor growth and survival[1][2].

Activation of CCK receptors can trigger a cascade of intracellular signaling events that modulate cell proliferation, differentiation, and apoptosis. The specific outcome of receptor activation appears to be cell-type dependent[2][3]. For instance, studies have shown that gastrin and CCK can stimulate the growth of certain biliary tract cancer cell lines, such as SNU-308 and SNU-478[4].

Quantitative Data Summary

Due to the absence of specific data for this compound, the following tables are presented as illustrative examples based on typical findings for CCK1R agonists in cancer cell line studies. These tables are intended to provide a framework for the presentation of experimental data.

Table 1: Effect of a Hypothetical CCK1R Agonist on Cell Proliferation

| Cell Line | Agonist Concentration (nM) | Proliferation Change (%) (vs. Control) | IC50/EC50 (nM) |

| Pancreatic Cancer (e.g., PANC-1) | 1 | +15% | EC50: 8.5 |

| 10 | +35% | ||

| 100 | +52% | ||

| Colon Cancer (e.g., HT-29) | 1 | +10% | EC50: 12.2 |

| 10 | +28% | ||

| 100 | +45% | ||

| Gastric Cancer (e.g., AGS) | 1 | -5% | IC50: >1000 |

| 10 | -8% | ||

| 100 | -12% |

Table 2: Effect of a Hypothetical CCK1R Agonist on Apoptosis

| Cell Line | Agonist Concentration (nM) | Apoptotic Cells (%) | Fold Change in Caspase-3/7 Activity |

| Pancreatic Cancer (e.g., PANC-1) | 100 | 8.5 | 1.2 |

| Colon Cancer (e.g., HT-29) | 100 | 12.3 | 1.8 |

| Gastric Cancer (e.g., AGS) | 100 | 25.7 | 3.5 |

Signaling Pathways Associated with CCK1R Activation

Upon agonist binding, CCK1R, a G protein-coupled receptor, can activate multiple intracellular signaling cascades. The primary pathways implicated in the cellular responses to CCK1R activation include the Phospholipase C (PLC) pathway and the Adenylyl Cyclase (AC) pathway. These pathways can subsequently influence downstream effectors such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/AKT pathways, which are critical regulators of cell proliferation and survival[2][5].

Caption: CCK1R signaling pathways leading to cell proliferation and inhibition of apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the in vitro effects of a CCK1R agonist like this compound on cancer cell lines.

Cell Proliferation Assay (MTT Assay)

Objective: To determine the effect of the CCK1R agonist on the metabolic activity and proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., PANC-1, HT-29, AGS)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

CCK1R agonist (this compound)

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the CCK1R agonist in serum-free medium.

-

Remove the culture medium from the wells and replace it with 100 µL of the agonist-containing medium at various concentrations. Include a vehicle control (medium with the same concentration of DMSO or other solvent used for the agonist).

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Caption: Workflow for the MTT cell proliferation assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by the CCK1R agonist.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

CCK1R agonist (this compound)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

6-well plates

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with the CCK1R agonist at desired concentrations for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.

Conclusion

While direct experimental data for this compound in cancer cell lines is lacking, its function as a CCK1R agonist suggests a potential role in modulating cancer cell proliferation and apoptosis through established signaling pathways. The methodologies and conceptual data frameworks provided in this guide offer a robust starting point for researchers to investigate the in vitro effects of this compound and other CCK1R agonists in the context of cancer drug discovery and development. Further empirical studies are necessary to elucidate the precise impact of this compound on various cancer cell lines and to validate its potential as a therapeutic agent.

References

- 1. Cholecystokinin and gastrin receptors targeting in gastrointestinal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]

- 3. Cholecystokinin Attenuates β-Cell Apoptosis in both Mouse and Human Islets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Presence of CCK-A, B receptors and effect of gastrin and cholecystokinin on growth of pancreatobiliary cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Rodent Studies with GI 181771

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental protocols for conducting rodent studies with GI 181771, a cholecystokinin 1 (CCK-A) receptor agonist investigated for its potential in the treatment of obesity. The following sections detail the mechanism of action, suggested experimental protocols, and hypothetical data presentation based on typical findings for this class of compound.

Mechanism of Action: CCK-A Receptor Signaling

This compound is an agonist of the cholecystokinin 1 receptor (CCK-A or CCK1). Cholecystokinin is a peptide hormone released from the gastrointestinal tract in response to food intake, and it plays a crucial role in satiety and digestion. The CCK-A receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular signaling events.

Activation of the CCK-A receptor primarily involves coupling to Gq and Gs proteins. This leads to the activation of downstream signaling pathways, including:

-

Phospholipase C (PLC) / Protein Kinase C (PKC) Pathway: Gq activation stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates PKC.

-

Adenylate Cyclase (AC) / Protein Kinase A (PKA) Pathway: Gs activation stimulates AC, leading to an increase in cyclic AMP (cAMP) levels and subsequent activation of PKA.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Both the PLC/PKC and AC/PKA pathways can lead to the activation of the MAPK cascade, which is involved in cell proliferation and differentiation.

-

Phosphatidylinositol 3-Kinase (PI3K) / Akt Pathway: This pathway can also be activated downstream of the CCK-A receptor and is involved in cell survival and metabolism.

Experimental Protocols

The following protocols are suggested for the preclinical evaluation of this compound in rodent models. These are generalized protocols and may require optimization based on specific experimental goals.

Formulation and Vehicle Selection

For in vivo rodent studies, this compound can be formulated as a clear solution. A common vehicle for such compounds includes a mixture of co-solvents.

-

Suggested Vehicle: 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS/ddH2O.

-

Preparation: First, dissolve this compound in DMSO. Then, add PEG300 and Tween 80 and mix thoroughly. Finally, add the aqueous component (Saline, PBS, or ddH2O) to reach the final volume. The solution should be freshly prepared before each experiment.

Efficacy Study: Food Intake in Rats

This protocol is designed to assess the anorectic effect of this compound.

-

Animals: Male Sprague-Dawley rats (250-300g).

-

Housing: Individually housed in metabolic cages to allow for precise food intake measurement.

-

Acclimatization: Allow a 7-day acclimatization period to the housing conditions and handling.

-

Experimental Design:

-

Fast the rats overnight (approximately 16 hours) with free access to water.

-

At the beginning of the light cycle, administer this compound or vehicle via the desired route (e.g., intraperitoneal injection - IP).

-

Suggested dose range for a dose-response study: 0.1, 0.3, 1, 3, and 10 mg/kg.

-

30 minutes post-administration, provide a pre-weighed amount of standard chow.

-

Measure cumulative food intake at 1, 2, 4, and 24 hours post-food presentation.

-

-

Data Analysis: Analyze the data using ANOVA followed by a post-hoc test to compare the different dose groups with the vehicle control group.

Pharmacokinetic (PK) Study in Rats

This protocol aims to determine the pharmacokinetic profile of this compound.

-

Animals: Male Sprague-Dawley rats (250-300g) with jugular vein cannulation for serial blood sampling.

-

Housing: Housed individually after surgery and allowed to recover for at least 3 days.

-

Experimental Design:

-

Administer a single dose of this compound via intravenous (IV) and oral (PO) routes to different groups of rats. A typical dose might be 1 mg/kg for IV and 5 mg/kg for PO administration.

-

Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at pre-dose and at 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

-

Process the blood samples to obtain plasma and store at -80°C until analysis.

-

Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

-

-

Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), and volume of distribution (Vd) using appropriate software.

Acute Toxicology Study in Rats

This protocol is for assessing the acute toxicity of this compound.

-

Animals: Male and female Sprague-Dawley rats (8-10 weeks old).

-

Experimental Design:

-

Administer a single high dose of this compound (e.g., 100, 300, 1000 mg/kg) via the intended clinical route (e.g., oral gavage).

-

Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for 14 days.

-

At the end of the observation period, perform a gross necropsy on all animals.

-

Collect organs for histopathological examination, with a particular focus on the pancreas, given the known effects of CCK-A agonists.

-

-

Data Analysis: Determine the No-Observed-Adverse-Effect-Level (NOAEL).

Data Presentation (Hypothetical Data)

The following tables present hypothetical data for this compound based on typical results for a CCK-A receptor agonist.

Table 1: Efficacy of this compound on Food Intake in Fasted Rats

| Dose (mg/kg, IP) | 1-hour Food Intake (g) | 4-hour Food Intake (g) | 24-hour Food Intake (g) |

| Vehicle | 4.5 ± 0.5 | 8.2 ± 0.8 | 25.1 ± 2.0 |

| 0.3 | 3.1 ± 0.4 | 6.5 ± 0.7 | 24.5 ± 1.8 |

| 1 | 2.0 ± 0.3 | 5.1 ± 0.6 | 23.9 ± 1.9 |

| 3 | 1.1 ± 0.2 | 3.8 ± 0.5 | 23.5 ± 2.1 |

| 10 | 0.5 ± 0.1 | 2.5 ± 0.4 | 22.8 ± 2.3 |

| *Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 vs. Vehicle. |

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |

| IV | 1 | 850 ± 95 | 0.08 | 1250 ± 150 | 2.5 ± 0.3 |

| PO | 5 | 450 ± 60 | 0.5 | 1800 ± 210 | 2.8 ± 0.4 |

| Data are presented as mean ± SD. |

Table 3: Acute Oral Toxicity of this compound in Rats

| Dose (mg/kg) | Mortality | Clinical Signs | Body Weight Change (Day 14) |

| Vehicle | 0/10 | None | +15% |

| 300 | 0/10 | None | +14% |

| 1000 | 0/10 | Transient hypoactivity | +12% |

| 2000 | 1/10 | Hypoactivity, piloerection | +8% |

| Data are presented for combined sexes. |

Disclaimer: The quantitative data presented in these tables are hypothetical and for illustrative purposes only. Actual experimental results may vary. Researchers should conduct their own studies to determine the specific properties of this compound.

Dissolving GI 181771 for In Vivo Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of GI 181771, a selective cholecystokinin 1 (CCK-1) receptor agonist, for in vivo experimental use. The information is intended to guide researchers in preparing stable and effective formulations for administration in preclinical animal models.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for selecting an appropriate dissolution strategy.

| Property | Value | Source |

| Molecular Formula | C₃₄H₃₁N₅O₆ | PubChem |

| Molecular Weight | 605.64 g/mol | PubChem |

| Appearance | Solid powder | - |

| Storage (Powder) | -20°C for 3 years | TargetMol |

| Storage (In Solvent) | -80°C for 1 year | TargetMol |

Recommended Vehicle for In Vivo Administration

For in vivo experiments, particularly for oral administration in rodents, a common and effective vehicle for poorly soluble compounds is a co-solvent system. Based on standard laboratory practices for similar compounds, the following vehicle is recommended for this compound.

Table 2: Recommended In Vivo Vehicle Formulation

| Component | Percentage (v/v) |

| DMSO | 10% |

| PEG300 | 40% |

| Tween 80 | 5% |

| Saline (0.9% NaCl) | 45% |

This formulation has been shown to be effective for achieving a clear solution for other poorly soluble compounds at concentrations suitable for in vivo studies.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage

This protocol details the step-by-step procedure for preparing a working solution of this compound for oral administration in mice.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween 80

-

Sterile saline (0.9% NaCl)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Prepare a Stock Solution in DMSO:

-

Weigh the required amount of this compound powder.

-

Dissolve the powder in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Mix thoroughly by vortexing. Gentle warming or sonication can be used to aid dissolution if necessary.

-

-

Prepare the Vehicle Mixture:

-

In a sterile tube, add the required volumes of PEG300 and Tween 80.

-

Mix thoroughly by vortexing.

-

-

Combine Stock Solution with Vehicle:

-

Add the appropriate volume of the this compound stock solution in DMSO to the PEG300 and Tween 80 mixture.

-

Vortex immediately and thoroughly to ensure a homogenous solution.

-

-

Add Saline:

-

Slowly add the sterile saline to the mixture while vortexing.

-

Continue to vortex until a clear and uniform solution is obtained.

-

Example for a 1 mL working solution at 2.5 mg/mL:

-

Prepare a 25 mg/mL stock of this compound in DMSO.

-

In a new tube, add 400 µL of PEG300 and 50 µL of Tween 80.

-

Add 100 µL of the 25 mg/mL this compound stock solution to the PEG300/Tween 80 mixture and vortex well.

-

Add 450 µL of sterile saline and vortex until the solution is clear.

Application Notes and Protocols for GI 181771 in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosage and experimental protocols for the use of GI 181771, a potent cholecystokinin 1 receptor (CCK1R) agonist, in mouse models, particularly for studies related to obesity and metabolic disorders.

Introduction

This compound is a selective agonist for the cholecystokinin 1 receptor (CCK1R), a G protein-coupled receptor primarily found in the gastrointestinal tract and certain areas of the central nervous system. Activation of CCK1R is involved in various physiological processes, including satiety, gallbladder contraction, and pancreatic enzyme secretion. Due to its role in regulating food intake, this compound has been investigated as a potential therapeutic agent for obesity.

Quantitative Data Summary

The following tables summarize the recommended dosage of this compound in mice based on published preclinical studies. These studies have evaluated both single-dose (acute) and multiple-dose (chronic) administration.

Table 1: Recommended Dosage of this compound in Mice

| Study Type | Dosage Range | Duration | Reference |

| Acute | Up to 2000 mg/kg | Single Dose | [1] |

| Repeat-Dose | 0.25 - 250 mg/kg/day | 7 days to 26 weeks | [1] |

Signaling Pathway

This compound exerts its effects by activating the CCK1 receptor. The binding of this compound to CCK1R initiates a cascade of intracellular signaling events. The primary pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the physiological responses associated with CCK1R activation.

References

Application Notes and Protocols: GI 181771 as a Tool for Investigating CCK-1 Receptor Function

Audience: Researchers, scientists, and drug development professionals.

Introduction

GI 181771 is a potent and selective non-peptidyl agonist of the cholecystokinin-1 (CCK-1) receptor.[1][2] As a benzodiazepine derivative, it provides a valuable pharmacological tool for the investigation of CCK-1 receptor function in both in vitro and in vivo settings.[3] The CCK-1 receptor, predominantly found in the gastrointestinal tract and specific regions of the central nervous system, is a key regulator of various physiological processes, including satiety, food intake, gastric emptying, and pancreatic secretion.[4] These application notes provide detailed protocols for the use of this compound to explore the multifaceted roles of the CCK-1 receptor.

Data Presentation

The following tables summarize the quantitative data for this compound in various assays, providing a clear comparison of its binding affinity and functional potency at the CCK-1 receptor.

Table 1: In Vitro Binding Affinity of this compound at CCK Receptors

| Parameter | Receptor | Radioligand | Value (nM) | Reference |

| IC50 | CCK-1 | 125I-CCK-8 | 105 ± 13 | [3] |

| Ki | CCK-1 | 125I-BDZ-1 | 104.7 ± 19.6 | [3] |

| IC50 | CCK-2 | 125I-CCK-8 | 5.6 ± 0.1 | [3] |

| Ki | CCK-2 | 125I-BDZ-2 | 5.1 ± 1.6 | [3] |

Table 2: In Vitro Functional Activity of this compound